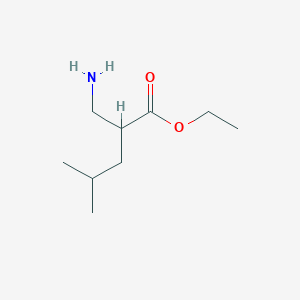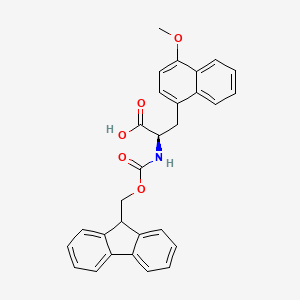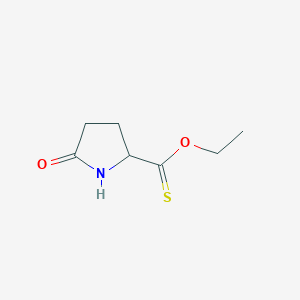![molecular formula C5H10N2O B13336498 2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)
2-[Cyano(ethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyano(ethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C5H10N2O It is a versatile compound used in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(ethyl)amino]ethan-1-ol typically involves the reaction of ethylamine with ethylene oxide, followed by the addition of cyanide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of advanced separation techniques to isolate the product. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(ethyl)amino]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce aldehydes or carboxylic acids, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
2-[Cyano(ethyl)amino]ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[Cyano(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[Cyano(ethyl)amino]ethan-1-ol include:
- 2-(2-Aminoethylamino)ethanol
- N-(2-Hydroxyethyl)ethylenediamine
- Ethanol, 2-[(2-aminoethyl)amino]-
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
ethyl(2-hydroxyethyl)cyanamide |
InChI |
InChI=1S/C5H10N2O/c1-2-7(5-6)3-4-8/h8H,2-4H2,1H3 |
InChI Key |
RGXSLKZSGRSYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


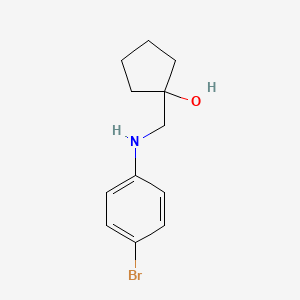
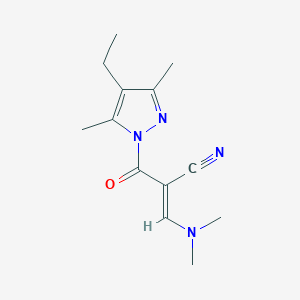
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)

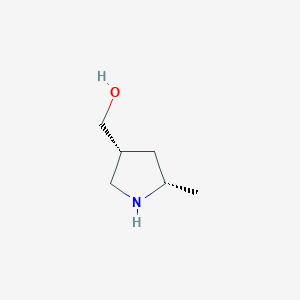
![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)


